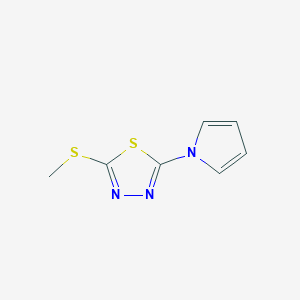

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” contains several functional groups including a thiadiazole ring, a pyrrole ring, and a methylthio group. These functional groups are often found in various organic compounds and can exhibit a wide range of chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the functional groups and the electronic distribution within the molecule. The presence of the thiadiazole and pyrrole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiadiazole and pyrrole rings, as well as the methylthio group. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antiviral Applications

A study explored the synthesis of novel 1,3,4-thiadiazole-based molecules with potential antiviral activity against COVID-19. The compounds demonstrated good docking scores against the main coronavirus protease, indicating their potential as antiviral agents (Rashdan et al., 2021).

Fungicidal Applications

Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and tested for their fungicidal activity against Rhizoctonia solani, showing significant potential in addressing rice sheath blight, a major disease affecting rice in China (Chen et al., 2000).

Insecticidal Applications

New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds as insecticidal agents (Fadda et al., 2017).

Antimicrobial Applications

Several studies have synthesized and assessed the antimicrobial activity of 1,3,4-thiadiazole derivatives. For instance, derivatives bearing isomeric pyridyl and 1-naphthyl showed no significant antibacterial activities against S. aureus and E. coli, indicating the importance of structure-activity relationships (Zamani et al., 2004). Another study found promising antibacterial and antifungal activity in newly synthesized compounds, highlighting their potential as antimicrobial agents (Taha, 2008).

Anticancer Applications

Research into the anticancer activity of thiadiazole derivatives has shown promising results. Arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst demonstrated significant anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015). Another study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed high DNA protective ability and strong antimicrobial activity, with certain compounds showing cytotoxicity against cancer cell lines (Gür et al., 2020).

Synthesis Methodologies

Alternative synthesis approaches for S-substituted 2-pyrrolyl-1,3,4-thiadiazole-5-thiols were developed to overcome the formation of secondary products, demonstrating the importance of novel synthesis methodologies for these compounds (Bijev & Prodanova, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfanyl-5-pyrrol-1-yl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-11-7-9-8-6(12-7)10-4-2-3-5-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQSTRMPKEEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)

![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2818701.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2818707.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)